molecular formula C6H14OSi B11949583 (Z)-3-(Trimethylsilyl)prop-2-en-1-ol

(Z)-3-(Trimethylsilyl)prop-2-en-1-ol

Cat. No.: B11949583
M. Wt: 130.26 g/mol
InChI Key: BRTBTJVSPJZQIT-XQRVVYSFSA-N
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Description

Contextual Significance of Allylic Silanols in Modern Synthetic Chemistry

Allylic silanols are a class of organosilicon compounds that have garnered considerable attention in contemporary organic synthesis. Their utility stems from the unique electronic properties of the silicon atom and its influence on the adjacent allylic system. The silicon group can act as a control element in a variety of chemical transformations, enabling high levels of regio- and stereoselectivity. These compounds serve as versatile intermediates in the construction of complex molecular architectures.

In numerous reactions, the silanol (B1196071) group can be a precursor to a more reactive species or can direct the stereochemical outcome of a reaction at a nearby functional group. For instance, allylic and homoallylic silanols have been shown to be competent nucleophiles in cyclization reactions, particularly in the intramolecular interception of palladium π-allyl species. nih.gov This capability allows for the stereospecific formation of new carbon-oxygen bonds, a critical step in the synthesis of polyhydroxylated natural products.

Historical Development of Research on Stereodefined Allylic Alcohols

The synthesis of stereodefined allylic alcohols has been a long-standing objective in organic chemistry due to their prevalence in natural products and their utility as synthetic building blocks. nih.gov Early methods often relied on the reduction of α,β-unsaturated ketones and aldehydes, but these approaches frequently yielded mixtures of stereoisomers.

A significant breakthrough in the stereoselective synthesis of allylic alcohols was the development of catalytic asymmetric methods. The Sharpless asymmetric epoxidation, for example, provided a reliable route to enantiomerically enriched allylic alcohols from their corresponding olefins. More recently, transition metal-catalyzed reactions, such as the ruthenium-catalyzed hydrogen auto-transfer, have enabled the direct conversion of primary alcohols into chiral allylic alcohols with high levels of stereocontrol. nih.gov

A cornerstone in the synthesis of (Z)-allylic alcohols has been the partial hydrogenation of propargyl alcohols. The use of a "poisoned" catalyst, most notably the Lindlar catalyst, allows for the selective reduction of an alkyne to a cis-alkene without further reduction to the alkane. wikipedia.orgmasterorganicchemistry.com This method is highly stereospecific, proceeding through a syn-addition of hydrogen across the triple bond, which directly yields the desired (Z)-geometry. wikipedia.org The development of such selective catalytic systems has been pivotal for accessing specific stereoisomers of allylic alcohols for use in target-oriented synthesis. researchgate.netsamaterials.com

Scope and Research Objectives for (Z)-3-(Trimethylsilyl)prop-2-en-1-ol Chemistry

The study of This compound is focused on understanding the synthesis, properties, and potential reactivity of this specific stereoisomer. The primary research objectives include:

Development of a Stereoselective Synthesis: A key goal is to establish a reliable and high-yielding synthesis of the (Z)-isomer, likely through the stereoselective reduction of a suitable precursor such as 3-(trimethylsilyl)prop-2-yn-1-ol.

Physicochemical and Spectroscopic Characterization: A thorough characterization of the compound is necessary to confirm its structure and purity. This involves determining its physical properties and analyzing its spectroscopic data.

Exploration of Reactivity: Investigating the chemical behavior of This compound is crucial to understanding its potential applications as a synthetic intermediate. This includes exploring how the (Z)-geometry and the trimethylsilyl (B98337) group influence its reactivity in known transformations of allylic alcohols and silanols.

The following data tables provide a summary of the known and predicted properties of This compound and its synthetic precursor.

Physicochemical Properties

PropertyValue
This compound
Molecular FormulaC₆H₁₄OSi nih.gov
Molecular Weight130.26 g/mol
AppearancePredicted: Colorless liquid
Boiling PointPredicted: Approx. 160-170 °C
3-(Trimethylsilyl)prop-2-yn-1-ol (Precursor)
Molecular FormulaC₆H₁₂OSi chemicalbook.com
Molecular Weight128.24 g/mol chemicalbook.com
AppearanceClear yellow liquid
Boiling Point76 °C at 11 mmHg
Density0.865 g/mL at 25 °C

Spectroscopic Data (Predicted)

This compound
¹H NMR
δ (ppm)~ 0.1 (s, 9H, Si(CH₃)₃), ~ 1.5-2.0 (br s, 1H, OH), ~ 4.2 (d, 2H, CH₂OH), ~ 5.7-5.9 (m, 1H, CH=CH), ~ 6.1-6.3 (m, 1H, CH=CH)
¹³C NMR
δ (ppm)~ -1.0 (Si(CH₃)₃), ~ 60.0 (CH₂OH), ~ 128.0 (CH=CH), ~ 145.0 (CH=CHSi)
IR (cm⁻¹)
~ 3300 (br, O-H stretch), ~ 3010 (C-H stretch, sp²), ~ 2960 (C-H stretch, sp³), ~ 1610 (C=C stretch), ~ 1250, 840 (Si-C stretch)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14OSi

Molecular Weight

130.26 g/mol

IUPAC Name

(Z)-3-trimethylsilylprop-2-en-1-ol

InChI

InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3/b6-4-

InChI Key

BRTBTJVSPJZQIT-XQRVVYSFSA-N

Isomeric SMILES

C[Si](C)(C)/C=C\CO

Canonical SMILES

C[Si](C)(C)C=CCO

Origin of Product

United States

Advanced Synthetic Methodologies for Z 3 Trimethylsilyl Prop 2 En 1 Ol

Stereoselective and Stereospecific Approaches to Z-Allylic Alcohol Construction

The creation of the Z-configured double bond in silyl-substituted allylic alcohols is a key challenge due to the thermodynamic preference for the E-isomer. Various synthetic strategies have been developed to overcome this hurdle, providing access to the desired (Z)-3-(trimethylsilyl)prop-2-en-1-ol.

Z-selective alkenylation reactions provide a direct route to (Z)-allylic alcohols. One notable approach involves the asymmetric allylation of aldehydes. While many methods exist for the synthesis of homoallylic alcohols, achieving high Z-selectivity can be challenging as it often requires overcoming unfavorable steric interactions in the transition state. researchgate.net

Another strategy involves the use of specific vinyl organometallic reagents. For instance, the generation of (Z)-disubstituted vinylzinc reagents from 1-bromo-1-acetylenes via hydroboration, followed by reaction with t-BuLi and transmetalation to zinc, allows for the synthesis of (Z)-disubstituted allylic alcohols upon reaction with aldehydes. tcichemicals.com Adapting such a methodology to incorporate a trimethylsilyl (B98337) group on the alkyne precursor could provide a viable pathway to the target compound.

Directed hydrosilylation of allenes has emerged as a powerful and atom-economical method for the synthesis of (Z)-allylsilanes. A significant breakthrough in this area is the use of a cobalt catalyst generated from a readily available cobalt precursor and phosphine-based ligands. This system catalyzes the hydrosilylation of terminal allenes with high regioselectivity and excellent stereoselectivity, favoring the formation of the linear (Z)-allylsilanes with cis to trans ratios often exceeding 98:2. researchgate.netacs.org

The resulting (Z)-allylsilane can then be subjected to a one-pot oxidation, for example using hydrogen peroxide under basic conditions, to furnish the corresponding (Z)-allylic alcohol, including trisubstituted variants. researchgate.net This two-step, one-pot procedure represents a practical and efficient route to challenging (Z)-allylic alcohols like this compound. researchgate.netacs.org

Table 1: Cobalt-Catalyzed Hydrosilylation of Allenes

Entry Allene Substrate Silane Catalyst System Product (Z/E ratio) Yield (%) Reference
1 1,2-Nonadiene HSiMe2Ph Co(acac)2/Xantphos (Z)-1-(Dimethyl(phenyl)silyl)non-2-ene (>98:2) 92 researchgate.net
2 Cyclohexylallene HSiMe2Ph Co(acac)2/Xantphos (Z)-1-(Cyclohexyl)-3-(dimethyl(phenyl)silyl)prop-1-ene (>98:2) 95 researchgate.net
3 3-Phenyl-1,2-butadiene HSiMe2Ph Co(acac)2/Xantphos (Z)-1-(Dimethyl(phenyl)silyl)-3-phenylbut-2-ene (>98:2) 88 acs.org

Olefin metathesis, a versatile tool for the formation of carbon-carbon double bonds, can also be employed for the synthesis of silane-functionalized alkenes. nih.govsigmaaldrich.com Specifically, Z-selective cross-metathesis reactions, often utilizing molybdenum-based monoalkoxide pyrrolide (MAP) complexes, can generate higher-energy Z-isomers with high stereoselectivity. nih.gov These reactions have been successfully applied to the synthesis of Z-disubstituted allylic silyl (B83357) ethers. nih.gov

The cross-metathesis of a silyl-protected allyl alcohol with a suitable vinylsilane, or a related strategy, could be envisioned for the synthesis of this compound. The choice of catalyst is crucial, as many standard ruthenium-based metathesis catalysts may not provide the desired Z-selectivity. nih.gov The limitations of metathesis with vinylsilanes, which can behave differently from typical terminal olefins, must also be considered in designing a synthetic route. nih.govdicp.ac.cn

A highly effective method for the synthesis of silyl-substituted (Z)-allylic alcohols involves the reductive functionalization of a propargylic precursor. A key starting material for this approach is 3-(trimethylsilyl)prop-2-yn-1-ol, which is accessible through the reaction of the lithium salt of trimethylsilylacetylene (B32187) with formaldehyde. acs.org

One powerful strategy is the regioselective anti-silyllithiation of propargylic alcohols. This reaction proceeds by the anti-addition of a silyllithium reagent across the triple bond of a propargylic alkoxide, forming a tri-substituted alkenyl lithium intermediate. researchgate.netmdpi.comrsc.org Quenching this intermediate with a proton source would yield the desired (Z)-allylic alcohol. This method offers high regio- and stereocontrol. researchgate.netmdpi.com For instance, the reaction of 3-(trimethylsilyl)propargyl alcohol with a silyllithium reagent, followed by protonation, successfully affords the 1,2-disilylated product. mdpi.com

Alternatively, the partial reduction of the triple bond in 3-(trimethylsilyl)prop-2-yn-1-ol can provide the (Z)-alkene. While various reducing agents are known to effect the conversion of alkynes to Z-alkenes, such as Lindlar's catalyst, careful optimization is required to achieve high selectivity without over-reduction or loss of the silyl group. Directed hydrogenation of the corresponding allylic alcohol has also been shown to produce cis-fused products. acs.org

Table 2: Synthesis via Reductive Functionalization of Propargylic Precursors

Precursor Reagents Key Intermediate Product Yield (%) Reference
Propargylic alcohol 1. n-BuLi, 2. PhMe2SiLi, 3. H+ Alkenyllithium (Z)-2-(Dimethyl(phenyl)silyl)but-2-ene-1,4-diol 96 mdpi.com
3-(Trimethylsilyl)propargyl alcohol 1. n-BuLi, 2. PhMe2SiLi, 3. H+ Alkenyllithium (Z)-1-(Dimethyl(phenyl)silyl)-3-(trimethylsilyl)prop-2-en-1-ol 83 mdpi.com
Homopropargylic alcohol Z-selective alkyne reduction (e.g., Lindlar's catalyst) - (Z)-Homoallylic alcohol - researchgate.net

Novel Reagent Development for Trimethylsilyl Allyl Alcohol Synthesis

The development of new reagents is critical for advancing the synthesis of complex molecules like this compound. While not always directly applied to this specific target, new silylating agents and organosilicon reagents pave the way for more efficient and selective syntheses. For example, silyl chloride in the presence of N-methylimidazole and iodine has been reported as a highly efficient system for the silylation of alcohols. researchgate.net

The use of silyllithium reagents, as discussed in the context of propargylic alcohol functionalization, represents a key development in the stereocontrolled synthesis of silylalkenes. researchgate.netmdpi.comrsc.org Furthermore, the development of novel chiral ligands for transition metal-catalyzed reactions, such as the nickel-catalyzed reductive cross-coupling for the synthesis of chiral allylic silanes, opens up new possibilities for enantioselective syntheses in this area. acs.org The use of trimethylsilyldiazomethane (B103560) as a safe and stable substitute for diazomethane (B1218177) in various transformations also contributes to the expanding toolkit available to synthetic chemists working with organosilanes. mdpi.com

Green Chemistry Principles and Sustainable Routes in this compound Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. nih.gov In the context of this compound synthesis, this translates to a preference for catalytic methods over stoichiometric reactions, the use of less hazardous solvents, and improved atom economy.

The cobalt-catalyzed hydrosilylation of allenes is a prime example of a greener approach. researchgate.netacs.org This method is catalytic, proceeds under mild conditions, and exhibits high atom economy, as the hydrosilylation step involves the addition of all atoms of the reactants to the final product. Similarly, olefin metathesis reactions are catalytic and can often be performed in environmentally benign solvents. nih.govnih.gov The use of recyclable catalysts and green solvents like ethanol (B145695) in related allylic substitutions further highlights the move towards more sustainable synthetic protocols. researchgate.net The development of syntheses in renewable solvents, such as the use of lemon juice as a natural catalyst under solar radiation for other reactions, points to future directions in the green synthesis of complex molecules.

Catalytic Systems for Efficient Synthesis of this compound

The stereoselective synthesis of this compound, a valuable silyl-functionalized allyl alcohol, is most effectively achieved through the catalytic semihydrogenation of its corresponding alkyne, 3-(trimethylsilyl)prop-2-yn-1-ol. Direct catalytic hydrosilylation of propargyl alcohol often yields the thermodynamically favored (E)-isomer. Therefore, specialized catalytic systems that can selectively reduce the triple bond to a Z-configured double bond without over-reduction to the alkane are paramount. Key methodologies rely on heterogeneous palladium and nickel catalysts that are "poisoned" or modified to temper their reactivity and enforce syn-addition of hydrogen across the alkyne.

Research has identified several robust catalytic systems capable of producing this compound with high efficiency and stereoselectivity. These systems primarily involve the controlled addition of hydrogen gas across the triple bond of the alkyne precursor.

Palladium-Based Heterogeneous Catalysts

The most classic and widely utilized method for the conversion of alkynes to Z-alkenes is catalytic hydrogenation using a Lindlar catalyst. wikipedia.orgiitk.ac.in This heterogeneous catalyst consists of palladium metal deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then intentionally deactivated, or "poisoned," with substances like lead acetate (B1210297) or lead oxide. wikipedia.orgchemistrytalk.org A secondary poison, such as quinoline, is often added to further moderate the catalyst's activity, preventing the subsequent reduction of the newly formed alkene to an alkane. wikipedia.orgchem-station.com

The mechanism involves the adsorption of the alkyne onto the palladium surface, followed by the stereospecific syn-addition of hydrogen atoms, resulting in the exclusive formation of the Z-isomer. chemistrytalk.org The poisoning of the palladium sites is crucial; it reduces the catalyst's activity just enough to be effective for alkyne reduction while being too weak to catalyze alkene reduction, thus ensuring high chemoselectivity. chem-station.comsamaterials.com For the synthesis of this compound, 3-(trimethylsilyl)prop-2-yn-1-ol is hydrogenated in the presence of the Lindlar catalyst, typically under an atmosphere of hydrogen gas at or near atmospheric pressure. chemistrytalk.org

Nickel-Based Catalytic Systems

Alternative catalytic systems based on nickel have also proven highly effective for the stereoselective semihydrogenation of alkynes. One prominent example is the P-2 Nickel catalyst. wikipedia.org This catalyst is a form of nickel boride generated in-situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol solution. wikipedia.org

The P-2 Ni catalyst on its own can reduce alkynes, but its selectivity for the Z-alkene is dramatically enhanced by the addition of an amine ligand, most notably ethylenediamine (B42938). rsc.org The addition of ethylenediamine modifies the catalyst's surface and steric environment, leading to a highly stereospecific reduction that yields cis-olefins with excellent purity. rsc.org This system offers a less toxic alternative to the lead-based Lindlar catalyst.

More recent advancements have shown that simple, well-defined nickel salts can also serve as effective catalyst precursors. For instance, nickel(II) nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) has been demonstrated to form active nanoparticles in situ that catalyze the semihydrogenation of various internal alkynes to Z-alkenes with outstanding selectivity (Z/E >99:1). nih.gov This method is notable for its excellent functional group tolerance, successfully reducing alkynes that contain sensitive groups like silyl ethers and boronic esters without side reactions. nih.gov

Comparative Data of Catalytic Systems

The following table summarizes the key features of the catalytic systems used for the Z-selective synthesis of 3-(trimethylsilyl)prop-2-en-1-ol.

Catalyst SystemSubstrateKey Reagents & ConditionsProduct Selectivity
Lindlar Catalyst 3-(trimethylsilyl)prop-2-yn-1-olPd/CaCO₃ or Pd/BaSO₄, Lead Acetate, Quinoline, H₂ gas (1 atm), Room TemperatureHigh Z-selectivity, minimal over-reduction to alkane. wikipedia.orgchem-station.com
P-2 Nickel 3-(trimethylsilyl)prop-2-yn-1-olNi(OAc)₂, NaBH₄, Ethanol, Ethylenediamine, H₂ gasHighly stereospecific for Z-alkene formation. wikipedia.orgrsc.org
Nickel Nitrate 3-(trimethylsilyl)prop-2-yn-1-olNi(NO₃)₂·6H₂O, H₂ gas (30 bar), Acetonitrile, 120 °CExcellent Z-selectivity (>99:1 Z/E), good functional group tolerance. nih.gov

Reactivity and Reaction Pathways of Z 3 Trimethylsilyl Prop 2 En 1 Ol

Electrophilic Activation and Substitution Reactions

The electronic nature of the carbon-silicon bond and the presence of the adjacent double bond and hydroxyl group in (Z)-3-(trimethylsilyl)prop-2-en-1-ol make it susceptible to various electrophilic reactions.

Stereocontrolled Allylic Rearrangements and Silyl (B83357) Migration Phenomena

While specific studies on stereocontrolled allylic rearrangements and silyl migrations directly involving this compound are not extensively detailed in the provided search results, the general principles of such reactions in related systems can be inferred. The trimethylsilyl (B98337) group can influence the stereochemical outcome of reactions by directing incoming reagents. For instance, in related systems, photoinduced 1,5-silyl migration has been observed in 2-trimethylsilylmethylphenyl ketones, leading to the formation of siloxybenzocyclobutenes. nih.gov This suggests that under certain conditions, a similar migration of the trimethylsilyl group from carbon to the oxygen of the hydroxyl group could potentially occur in this compound, leading to a silyl ether, although this specific intramolecular rearrangement for this compound is not documented in the provided results.

Electrophilic Additions to the Z-Alkene Moiety and Regioselectivity

Electrophilic addition to the double bond of this compound is a key reaction pathway. youtube.comlibretexts.org The regioselectivity of this addition is governed by the directing effect of the trimethylsilyl group and the stability of the resulting carbocation intermediate. libretexts.orgyoutube.comchemistrysteps.com

In general, the electrophilic addition to vinylsilanes is highly regioselective. The electrophile typically adds to the carbon atom that does not bear the silyl group (the α-carbon), leading to a β-silyl-substituted carbocation. This intermediate is stabilized by the β-silicon effect, where the silicon atom helps to stabilize the positive charge on the adjacent carbon through hyperconjugation. The subsequent attack of the nucleophile then occurs at the carbocationic center. youtube.comchemistrysteps.com

For this compound, the addition of an electrophile (E+) would be expected to proceed as follows:

ReactantReagent (E-Nu)IntermediateProductRegioselectivity Principle
This compoundH-X (e.g., HBr)β-silyl carbocation(E)-1-Bromo-3-(trimethylsilyl)propan-1-olMarkovnikov's rule, with the electrophile (H+) adding to the less substituted carbon of the double bond. youtube.com

The stereochemistry of the addition (syn vs. anti) can be influenced by the nature of the electrophile and the reaction conditions. youtube.com

Nucleophilic Transformations Involving the Hydroxyl Group

The primary alcohol functionality in this compound provides a site for various nucleophilic transformations, allowing for its derivatization and incorporation into more complex molecular architectures.

Esterification and Etherification Protocols for Derivatization

Standard protocols can be employed for the esterification and etherification of the hydroxyl group in this compound. These reactions are crucial for protecting the alcohol functionality or for introducing new functional groups.

Esterification: The alcohol can be readily converted to its corresponding ester by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, or by Fischer esterification with a carboxylic acid under acidic catalysis.

Etherification: The formation of ethers can be achieved through methods such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

These derivatizations are important for subsequent reactions where the free hydroxyl group might interfere.

Oxidation and Reduction Pathways of the Allylic Alcohol Functionality

The allylic alcohol moiety can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: Oxidation of the primary allylic alcohol in this compound would yield the corresponding α,β-unsaturated aldehyde, (Z)-3-(trimethylsilyl)propenal. Common oxidizing agents for this transformation include manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions. A related process, the Riley oxidation using selenium dioxide, is known to oxidize allylic positions. mdpi.com

Reduction: While the double bond is already present, reduction of the allylic alcohol functionality itself is not a typical transformation. However, if the hydroxyl group were to be converted into a leaving group, subsequent reduction could lead to the corresponding alkene.

Cross-Coupling Reactions Utilizing this compound Derivatives

Derivatives of this compound can participate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The vinylsilane moiety is a key player in these transformations. While the search results primarily discuss the cross-coupling of alkynylsilanes, the principles can be extended to vinylsilanes. nih.govnih.govgelest.com

For instance, derivatives where the hydroxyl group is converted to a better leaving group (e.g., a halide or triflate) can undergo Stille or Suzuki cross-coupling reactions. In these reactions, the vinylsilane can act as the organometallic component. The stereochemistry of the Z-double bond is often retained throughout the reaction sequence.

A hypothetical example of a Suzuki coupling could involve the conversion of the alcohol to a bromide, followed by reaction with a boronic acid in the presence of a palladium catalyst.

Derivative of this compoundCoupling PartnerCatalystReaction TypeExpected Product
(Z)-1-Bromo-3-(trimethylsilyl)prop-2-eneArylboronic acidPd(PPh3)4Suzuki Coupling(Z)-1-Aryl-3-(trimethylsilyl)prop-2-ene
(Z)-3-(Trimethylsilyl)prop-2-en-1-yl triflateOrganostannanePd(PPh3)4Stille Coupling(Z)-1-Substituted-3-(trimethylsilyl)prop-2-ene

These cross-coupling reactions highlight the synthetic utility of this compound as a building block for the stereoselective synthesis of more complex molecules.

Pericyclic Reactions and Cycloaddition Chemistry

Pericyclic reactions, which proceed through a cyclic transition state, and cycloaddition reactions, which involve the formation of a cyclic product from two or more unsaturated molecules, represent important transformations in organic synthesis. For an allylic alcohol like this compound, several such reaction pathways could be envisioned, although specific examples are not extensively documented for this particular isomer.

[3+2] Cycloadditions: In reactions involving 1,3-dipoles, silylated alkenes can act as dipolarophiles. For instance, theoretical studies on the [3+2] cycloaddition of trimethylsilyldiazoalkanes with electron-deficient alkenes have shown that the reaction proceeds via a one-step mechanism. mdpi.com The presence of the trimethylsilyl group can influence the stereoselectivity of these reactions by directing the approach of the dipole to avoid steric hindrance. mdpi.com While not specific to this compound, these findings suggest its potential participation in such cycloadditions.

Diels-Alder Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. msu.edu In this context, this compound would act as the dienophile. The electronic nature of the trimethylsilyl group, being weakly electron-donating, can influence the reactivity of the double bond. Generally, the regioselectivity of Diels-Alder reactions is governed by the electronic matching of the diene and dienophile. youtube.commasterorganicchemistry.comchemtube3d.com The stereoselectivity is often dictated by the "endo rule," though steric factors can play a significant role. libretexts.org

Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. youtube.com The youtube.commasterorganicchemistry.com-Wittig rearrangement, for example, transforms an allylic ether into a homoallylic alcohol. masterorganicchemistry.com While this would require derivatization of the alcohol functionality of this compound, it represents a potential pericyclic pathway. The Cope and Claisen rearrangements are masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shifts that could also be envisioned with appropriately substituted derivatives. youtube.com

Mechanistic Investigations of Z 3 Trimethylsilyl Prop 2 En 1 Ol Transformations

Spectroscopic Probes for Reaction Intermediates and Transition States

The direct observation of fleeting intermediates and the characterization of transition states are paramount in confirming a proposed reaction mechanism. Various spectroscopic techniques are indispensable for this purpose.

In the context of transformations involving allylic alcohols and vinylsilanes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. In-situ NMR studies, where the reaction is monitored directly in the NMR tube, can allow for the detection and structural characterization of key intermediates. For instance, in reactions involving the hydroxyl group, changes in the chemical shift of the alcohol proton and the adjacent methylene (B1212753) protons can indicate the formation of an intermediate, such as an oxonium ion in acid-catalyzed reactions libretexts.org. Similarly, in transformations involving the vinylsilane moiety, changes in the 1H and 13C NMR spectra of the vinylic protons and carbons, as well as the 29Si NMR spectrum, can provide evidence for the formation of intermediates like silylium (B1239981) ions or pentacoordinate silicon species. For example, studies on related systems have used NMR to monitor the racemization of starting materials and the formation of products over time, providing insights into the reaction kinetics and stereochemistry chemrxiv.orgsemanticscholar.org.

Infrared (IR) and Raman spectroscopy are also valuable for detecting changes in functional groups. The disappearance of the O-H stretching band of the alcohol and the appearance of new bands corresponding to a derivatized functional group can be monitored in real-time. For example, in an oxidation reaction, the appearance of a strong C=O stretching band would indicate the formation of the corresponding aldehyde or ketone.

UV-Visible spectroscopy can be particularly useful for studying reactions that involve colored intermediates or charge-transfer complexes. In cases where a transition metal catalyst is employed, changes in the UV-Vis spectrum can provide information about the oxidation state and coordination environment of the metal center throughout the catalytic cycle. Rapid-scanning stopped-flow spectroscopy has been successfully used to detect transient intermediates, such as Schiff base complexes and quinonoid species, in enzymatic reactions involving benzylamines nih.gov. A similar approach could be applied to study fast reactions of (Z)-3-(trimethylsilyl)prop-2-en-1-ol.

Mass spectrometry (MS) , particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive method for identifying reaction intermediates and products. By analyzing the mass-to-charge ratio of species present in the reaction mixture at different time points, it is possible to construct a timeline of the reaction and identify transient species researchgate.net.

Spectroscopic TechniqueInformation Gained on this compound Transformations
NMR Spectroscopy Structural information on intermediates, monitoring reaction progress, stereochemical analysis.
IR/Raman Spectroscopy Detection of functional group transformations (e.g., O-H to C=O).
UV-Visible Spectroscopy Monitoring of colored intermediates and changes in catalyst electronic state.
Mass Spectrometry Identification of transient intermediates and products by mass-to-charge ratio.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on how the rate of a reaction is affected by the concentration of reactants, catalysts, and other species, as well as by temperature and pressure. This information is crucial for deducing the rate law of a reaction, which in turn provides strong evidence for a particular mechanism.

For a transformation of this compound, a typical kinetic study would involve systematically varying the concentration of the substrate, any reagents (e.g., an oxidant, an electrophile), and the catalyst, while monitoring the rate of product formation or substrate consumption. The reaction progress can be followed using techniques like gas chromatography (GC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.

The data obtained from these experiments would be used to determine the order of the reaction with respect to each component. For example, if a reaction is found to be first-order in this compound and first-order in a catalyst, it suggests that the rate-determining step involves the interaction of one molecule of the substrate with one molecule of the catalyst. Kinetic studies on the defluorinative allylation of silyl (B83357) enol ethers have shown how monitoring the reaction profile can distinguish between different kinetic regimes and support a dynamic kinetic resolution mechanism chemrxiv.orgsemanticscholar.org. Similar kinetic profiling could be applied to reactions of this compound to understand its reaction pathways. Furthermore, kinetic resolution studies of allylic silyl ethers have been used to determine the selectivity factors for different substrates, providing insight into the steric and electronic effects that govern the reaction rate nih.gov.

The effect of temperature on the reaction rate can be studied to determine the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), using the Arrhenius and Eyring equations. These parameters provide further insight into the nature of the transition state.

Kinetic ParameterSignificance for this compound Transformations
Reaction Order Indicates which species are involved in the rate-determining step.
Rate Constant (k) Quantifies the intrinsic rate of the reaction.
Activation Energy (Ea) The minimum energy required for the reaction to occur.
Enthalpy of Activation (ΔH‡) The change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡) The change in disorder in going from reactants to the transition state.

Isotopic Labeling Experiments to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction. By replacing an atom with one of its heavier, non-radioactive isotopes (e.g., replacing 1H with 2H (deuterium, D), or 12C with 13C), it is possible to follow the labeled atom's position in the products, providing unambiguous evidence for bond-making and bond-breaking steps.

For this compound, several isotopic labeling experiments could be designed to probe its reaction mechanisms. For instance, to investigate the mechanism of an oxidation reaction, the alcohol could be synthesized with deuterium (B1214612) at the C1 position ((Z)-3-(trimethylsilyl)prop-2-en-1,1-d2-1-ol). The fate of the deuterium atoms in the product would reveal whether a C-H bond at this position is broken in the rate-determining step, through the observation of a kinetic isotope effect (KIE). A significant kH/kD value would support a mechanism where this bond is cleaved in the slow step. The use of deuterium labeling is a common strategy to elucidate reaction mechanisms, including those for the metabolism of drugs and the deuteration of alcohols mit.edunih.gov.

Similarly, to study a reaction involving the vinylsilane moiety, such as a protodesilylation, the reaction could be carried out in a deuterated solvent like D2O or with a deuterated acid (e.g., DCl). The incorporation of deuterium at the vinylic position in the product would confirm that the reaction proceeds via protonation of the double bond. Deuterium exchange studies are widely used to probe the acidity of α-hydrogens in carbonyl compounds and can be adapted to study the reactivity of vinylsilanes libretexts.orgyoutube.com.

Furthermore, 13C labeling at specific positions in the carbon backbone could be used to track skeletal rearrangements, if any were to occur during a transformation.

Computational Chemistry in Elucidating Reaction Pathways

Computational chemistry has become an indispensable tool for mechanistic elucidation, providing detailed insights into reaction pathways, transition state structures, and the energetics of a reaction that are often difficult or impossible to obtain experimentally.

Using methods like Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction. This allows for the location and characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes at the peak of the energy barrier. For a given reaction of this compound, computational chemists can propose a mechanism and then calculate the structures and energies of the corresponding transition states. The transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The reaction coordinate connects the reactants to the products through the transition state. Mapping this path, often through Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state indeed connects the intended reactants and products. Computational studies on related systems, such as the reaction of allylsilanes with aldehydes, have successfully identified transition states involving pentacoordinated silicon species acs.org. Modern machine learning approaches are also being developed to predict transition state structures more rapidly mit.edu.

In catalyzed reactions, computational chemistry is invaluable for elucidating the entire catalytic cycle. Each step in the proposed cycle—substrate binding, oxidative addition, migratory insertion, reductive elimination, and product release—can be modeled to determine its energetic feasibility. For example, in a palladium-catalyzed cross-coupling reaction involving this compound, DFT calculations could be used to compare different potential catalytic cycles, such as a Ni(I)/Ni(III) cycle, and determine the most likely pathway acs.org. DFT studies have also been instrumental in understanding the mechanism and selectivities of cycloaddition reactions involving related vinyl compounds nih.gov. The insights gained from these computational models can guide the design of more efficient and selective catalysts.

Computational MethodApplication to this compound Transformations
Density Functional Theory (DFT) Calculation of electronic structure, geometries, and energies of molecules.
Transition State Search Location of the highest energy point along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Confirmation that a transition state connects the correct reactants and products.
Energy Profile Calculation Determination of the thermodynamics and kinetics of the reaction, and identification of the rate-determining step.

Computational and Theoretical Studies of Z 3 Trimethylsilyl Prop 2 En 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic landscape of (Z)-3-(trimethylsilyl)prop-2-en-1-ol. Methods such as Density Functional Theory (DFT), often employing hybrid functionals like B3LYP, are utilized to solve approximations of the Schrödinger equation, yielding detailed information about the molecule's electronic structure. arxiv.orgresearchgate.net These calculations can accurately predict molecular geometries, orbital energies, and the distribution of electron density.

Natural Bond Orbital (NBO) analysis is a common technique applied in these studies to translate the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. imperial.ac.uk For this compound, NBO analysis quantifies the nature of the key bonds, such as the C-Si, C=C, and C-O bonds. The C-Si bond is characterized by its high polarization and energy, making it a strong electron donor. imperial.ac.uk The analysis also reveals the hybridization of the atoms and the energies of the crucial frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the π-system of the C=C double bond and the lone pairs on the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is generally a π* antibonding orbital, identifying the carbon atoms of the double bond as potential sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

Property Value Description
HOMO Energy -8.5 eV Energy of the highest occupied molecular orbital, indicating susceptibility to electrophilic attack.
LUMO Energy +1.2 eV Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack.
Dipole Moment 2.1 D A measure of the overall polarity of the molecule, arising from asymmetric charge distribution.
Mulliken Atomic Charges
Si +0.75 The high positive charge on silicon reflects the electropositive nature of silicon relative to carbon.
C(3)-Si -0.45 The carbon atom attached to silicon carries a partial negative charge.
C(2)=C(3) -0.21 The central carbon of the allyl system.
C(1)-OH +0.15 The carbon bearing the hydroxyl group is relatively electron-deficient.
O -0.65 The oxygen atom is a site of high electron density due to its electronegativity and lone pairs.

Note: The values presented in this table are illustrative and representative of typical results obtained from DFT calculations.

Conformational Analysis and Stereoelectronic Effects

The rotational barriers around the C-C and C-O single bonds in this compound give rise to several possible conformers. Computational methods are employed to map the potential energy surface by systematically rotating these bonds and calculating the corresponding energy of each geometry. This analysis identifies the most stable conformers and the energy barriers separating them.

Table 2: Relative Energies of Key Conformations

Conformer (Dihedral Angle C-Si-C-C) Dominant Stereoelectronic Interaction Relative Energy (kcal/mol)
Anti-periplanar (~180°) σ(C-Si) → σ*(C-O) 0.0 (Global Minimum)
Syn-periplanar (~0°) Steric Repulsion +3.5
Gauche (~60°) Weaker σ(C-Si) → σ*(C-O) +1.2

Note: The values presented in this table are hypothetical, illustrating the energetic consequences of stereoelectronic effects on conformational stability.

Prediction of Reactivity and Selectivity via Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool used to predict the reactivity and selectivity of chemical reactions. imperial.ac.uk By analyzing the energies and spatial distributions of the HOMO and LUMO, chemists can rationalize how this compound interacts with various reagents. The regioselectivity of reactions such as electrophilic additions, epoxidations, or cycloadditions can be predicted. researchgate.netnih.gov

To refine these predictions, computational chemists calculate various reactivity descriptors derived from DFT. researchgate.netmit.edu Fukui functions (fk+ for nucleophilic attack and fk- for electrophilic attack) are particularly useful as they indicate the change in electron density at a specific atomic site upon the addition or removal of an electron. researchgate.net A large value of fk- on an atom indicates it is a strong nucleophilic site, while a large value of fk+ points to a strong electrophilic site. For this compound, the highest fk- values are expected on the C2 carbon of the double bond and the oxygen atom, confirming their nucleophilic character. Advanced methods may also compute reactivity vectors to predict the precise direction of attack at a reactive site. nih.gov

Table 3: Calculated Reactivity Indices for this compound

Atomic Site Fukui Index (f<sup>-</sup>) (Electrophilic Attack) Fukui Index (f<sup>+</sup>) (Nucleophilic Attack) Interpretation
C(1) 0.08 0.15 Moderate electrophilic character.
C(2) 0.35 0.25 Primary site for electrophilic attack due to high HOMO density.
C(3) 0.20 0.38 Primary site for nucleophilic attack due to high LUMO density, enhanced by the silicon atom.
O 0.31 0.05 Strong nucleophilic site due to lone pairs.

Note: These values are illustrative, designed to show how theoretical indices predict site selectivity. Higher values indicate greater reactivity for the specified type of attack.

Molecular Dynamics Simulations in Solvation and Intermolecular Interactions

While quantum chemical calculations excel at describing the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of the molecule in a condensed phase, such as in a solvent. mdpi.com In an MD simulation, the molecule and a large number of solvent molecules are modeled, and their movements are simulated over time by solving Newton's equations of motion.

For this compound, MD simulations can provide critical insights into its solvation structure. The hydroxyl group is capable of forming strong hydrogen bonds with protic solvents like water, acting as both a hydrogen bond donor and acceptor. Simulations can quantify the average number of hydrogen bonds, their lifetimes, and their geometric arrangements. This provides a detailed picture of the local solvent environment around the molecule, which in turn influences its conformational equilibrium and reactivity. The simulations also model the weaker van der Waals interactions between the nonpolar trimethylsilyl (B98337) group and the allyl backbone with solvent molecules. In more complex environments, such as ionic liquids, specialized reactive force fields like ReaxFF might be employed to model potential reactions influenced by the solvent. mdpi.com

Table 4: Simulated Intermolecular Interaction Properties in Aqueous Solution

Interaction Type Average Energy (kcal/mol) Average Distance/Coordination Number Description
O-H···OH<sub>2</sub> (H-bond) -4.5 1.8 Å Strong hydrogen bond between the alcohol proton and a water molecule.
O···H-OH (H-bond) -3.8 2.0 Å (Coordination number: ~2) Hydrogen bonds where the alcohol oxygen acts as an acceptor for water protons.
-Si(CH<sub>3</sub>)<sub>3</sub>···H<sub>2</sub>O (vdW) -0.5 N/A Weak, non-specific van der Waals interactions forming a hydrophobic hydration shell.

Note: Data is representative of typical results from MD simulations and serves to illustrate the nature of intermolecular forces.

Derivatization and Functionalization Strategies of Z 3 Trimethylsilyl Prop 2 En 1 Ol

Synthesis of Halogenated Derivatives for Further Functionalization

The conversion of the hydroxyl group of (Z)-3-(trimethylsilyl)prop-2-en-1-ol to a halide is a critical step for subsequent cross-coupling reactions and other nucleophilic substitutions. The stereoselective synthesis of the corresponding (Z)-allyl halides is paramount to retain the valuable geometric configuration of the double bond.

Standard methods for the conversion of primary allylic alcohols to the corresponding halides can be employed, though careful selection of reagents is necessary to avoid unwanted side reactions such as rearrangements. Reagents like thionyl chloride (for chlorides) and phosphorus tribromide (for bromides) are commonly utilized for these transformations. libretexts.org The reaction mechanism for these conversions with primary alcohols typically follows an S(_N)2 pathway, which proceeds with inversion of configuration. However, for allylic systems, the potential for an S(_N)2' mechanism exists, which could lead to a mixture of products. To maintain the (Z)-geometry, conditions that favor a direct substitution are preferred.

Modern synthetic methodologies, such as the use of halo-substituted ruthenium carbene complexes in cross-metathesis reactions, have emerged as powerful tools for the direct synthesis of Z-alkenyl halides with high stereoselectivity. nih.gov While not a direct derivatization of the alcohol, these methods highlight the importance and accessibility of the (Z)-vinyl halide motif.

Table 1: Reagents for Halogenation of Primary Allylic Alcohols

Halogenated Derivative Common Reagent Typical Reaction Type
(Z)-3-Chloro-1-(trimethylsilyl)prop-2-ene Thionyl Chloride (SOCl₂) S(_N)2
(Z)-3-Bromo-1-(trimethylsilyl)prop-2-ene Phosphorus Tribromide (PBr₃) S(_N)2

Preparation of Organoboron and Organotin Derivatives

Organoboron and organotin derivatives of this compound are highly valuable intermediates, particularly for palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.

The synthesis of chiral (Z)-gamma-silylallylboronates has been reported, demonstrating the feasibility of accessing these important reagents. nih.gov These boronates can be prepared from the corresponding allylic alcohol and subsequently used in reactions with aldehydes to produce syn-β-hydroxyallylsilanes with high enantioselectivity. nih.gov The development of methods for the direct conversion of allylic alcohols to allylboronates using palladium catalysts and diboronic acid has further expanded the accessibility of these compounds. nih.gov

The preparation of organotin derivatives, specifically (Z)-allyl(trimethylsilyl)stannanes, can be envisioned through the conversion of the alcohol to a suitable leaving group, followed by reaction with an organostannyl nucleophile. This approach allows for the introduction of the stannyl (B1234572) group while potentially retaining the Z-configuration of the double bond.

Table 2: Synthesis of Organoboron Derivatives

Derivative Synthetic Approach Key Reagents Application
(Z)-gamma-Silylallylboronate Palladium-catalyzed borylation Allylic alcohol, Diboronic acid, Pd catalyst Allylboration of carbonyls nih.gov

Phosphorylation and Sulfonylation of the Hydroxyl Group for Reactive Intermediates

Activation of the hydroxyl group of this compound through phosphorylation or sulfonylation generates highly reactive intermediates that are excellent leaving groups in nucleophilic substitution reactions.

Phosphorylation can be achieved by reacting the alcohol with a suitable phosphorylating agent, such as a phosphoryl chloride, in the presence of a base. The resulting phosphate (B84403) ester can then be used in a variety of transformations, including as a precursor for the generation of allylic cations or for displacement by nucleophiles.

Sulfonylation, the conversion of the alcohol to a sulfonate ester (e.g., tosylate, mesylate, or triflate), is a common strategy to create a good leaving group. This is typically accomplished by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a non-nucleophilic base like pyridine (B92270). The resulting (Z)-3-(trimethylsilyl)prop-2-enyl sulfonate is a versatile substrate for S(_N)2 reactions, allowing for the introduction of a wide range of nucleophiles with inversion of configuration. The 2-(trimethylsilyl)ethanesulfonyl (SES) group is a notable sulfonyl group that can be used as a protecting group for amines and is cleavable under mild conditions using fluoride (B91410) ions. osti.gov

Formation of Ethers and Esters for Specific Synthetic Applications

The conversion of this compound into ethers and esters provides a means to introduce a variety of functional groups and to protect the hydroxyl group during multi-step syntheses.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile in an S(_N)2 reaction with an alkyl halide. To synthesize ethers of this compound, the alcohol would first be treated with a strong base, such as sodium hydride, to form the sodium (Z)-3-(trimethylsilyl)prop-2-en-1-oxide. This alkoxide can then be reacted with a primary alkyl halide to yield the desired ether. The S(_N)2 nature of the reaction ensures that the stereochemistry of the double bond is maintained. masterorganicchemistry.com

Esterification of this compound can be readily achieved by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This reaction proceeds via nucleophilic acyl substitution to afford the corresponding ester. The choice of the acylating agent allows for the introduction of a wide range of ester functionalities, which can serve as protecting groups or as handles for further synthetic manipulations.

Table 3: Common Reagents for Ether and Ester Formation

Derivative Type Reaction Name Key Reagents
Ether Williamson Ether Synthesis Strong base (e.g., NaH), Alkyl halide masterorganicchemistry.com

Emerging Research Directions and Future Outlook for Z 3 Trimethylsilyl Prop 2 En 1 Ol Chemistry

Integration with Advanced Synthetic Methodologies (e.g., Photocatalysis, Electrochemistry, Flow Chemistry)

The convergence of traditional organic synthesis with modern technologies like photocatalysis, electrochemistry, and flow chemistry offers new possibilities for activating and transforming molecules like (Z)-3-(trimethylsilyl)prop-2-en-1-ol in novel ways.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions. The vinylsilane moiety in this compound could be susceptible to photocatalytic transformations. For instance, radical additions to the double bond could be initiated by photoredox catalysis, leading to the formation of functionalized organosilanes. Furthermore, photocatalytic methods have been developed for the E→Z isomerization of vinylsilanes, suggesting that the stereochemistry of the double bond could be controlled or inverted under specific photocatalytic conditions. The allylic alcohol group could also participate in photocatalyzed reactions, such as oxidation or coupling processes.

Electrochemistry: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, offering a green and sustainable alternative to traditional chemical reagents. The allylic alcohol functionality of this compound could be a target for electrochemical transformations. For example, electrochemical oxidation could lead to the corresponding α,β-unsaturated aldehyde or ketone. Conversely, electrochemical reduction could potentially affect the vinylsilane group. The electrochemical behavior of allylic alcohols has been a subject of study, with investigations into their oxidation mechanisms on various electrode materials wikipedia.orgnsf.gov. These studies provide a foundation for exploring the electrochemical reactivity of silyl-substituted analogs.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control. The application of flow chemistry to the synthesis and transformation of this compound could enable reactions that are difficult to control in batch processes. For example, hazardous or highly exothermic reactions could be performed more safely in a microreactor. Moreover, multi-step syntheses involving this compound could be streamlined into a continuous process, improving efficiency and reducing waste. Flow chemistry has been successfully applied to a variety of organic reactions, including those involving organosilicon compounds, highlighting its potential in this area.

Advanced MethodologyPotential Application to this compound
Photocatalysis Stereoselective isomerization, radical additions, functionalization of the allylic alcohol.
Electrochemistry Selective oxidation of the alcohol, reductive transformations of the vinylsilane.
Flow Chemistry Improved safety for hazardous reactions, process intensification, multi-step synthesis.

Development of Sustainable and Eco-friendly Synthetic Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Organosilicon compounds, in general, are considered to have low toxicity, making them attractive from a sustainability perspective cfsilicones.com. Future research on this compound is expected to focus on developing synthetic transformations that are atom-economical, energy-efficient, and minimize waste.

The use of earth-abundant metal catalysts in place of precious metals for reactions involving this compound is a key area for development. For example, iron-catalyzed cross-coupling reactions of vinylsilanes have been reported and could be extended to this compound. Additionally, developing catalytic reactions that proceed in environmentally benign solvents, such as water or bio-based solvents, would significantly enhance the green credentials of its synthetic applications. The allylic alcohol moiety can be a handle for various eco-friendly transformations, such as catalytic allylic substitution reactions that use water as the only byproduct.

Exploration in Novel Materials Science Applications

Organosilicon compounds are widely used in materials science due to their unique properties, including thermal stability, chemical resistance, and tailored electronic characteristics cfsilicones.comzmsilane.com. This compound, with its reactive vinyl and hydroxyl functionalities, is a promising monomer or precursor for the synthesis of novel silicon-containing polymers and materials.

The vinylsilane group can participate in polymerization reactions, leading to the formation of silyl-modified polymers wikipedia.org. These polymers can exhibit a range of desirable properties, such as hydrophobicity, thermal stability, and specific adhesive or sealant characteristics wikipedia.orgcaplinq.comspecialchem.com. The hydroxyl group provides a site for further functionalization or for initiating polymerization, such as in the synthesis of poly(silyl ether)s, which are a class of degradable silicon polymers nih.gov. The incorporation of the trimethylsilyl (B98337) group can also influence the optical and electronic properties of materials, opening up possibilities for applications in electronics and photonics cfsilicones.comsbfchem.com.

Material ClassPotential Role of this compound
Silyl-Modified Polymers As a monomer to introduce vinylsilane functionality.
Poly(silyl ether)s As a monomer for creating degradable silicon-based polymers.
Electronic Materials As a precursor for materials with tailored optical and electronic properties.
Adhesives and Sealants As a component to enhance adhesion and durability caplinq.comspecialchem.com.

Computational Design and Prediction of Novel Reactivity and Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of new molecules. Applying computational methods to this compound can provide valuable insights into its electronic structure and reactivity, guiding the rational design of new reactions and catalysts.

DFT calculations can be used to model the transition states of potential reactions, helping to predict the feasibility and stereochemical outcome of transformations involving the vinylsilane or allylic alcohol moieties. For example, computational studies can elucidate the factors controlling the regioselectivity and stereoselectivity of electrophilic additions to the vinylsilane. Furthermore, computational screening of potential catalysts for reactions involving this compound could accelerate the discovery of new and efficient synthetic methods. The reactivity of related vinylsilanes and allylic systems has been investigated using computational methods, providing a framework for similar studies on this compound researchgate.netnih.govnih.govnih.gov.

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(Trimethylsilyl)prop-2-en-1-ol with high stereochemical purity?

A two-step procedure involving silylation and lithium-halogen exchange is effective. For example, reacting Z-3-bromo-1-phenyl-3-(trimethylsilyl)prop-2-en-1-ol with chlorotrimethylsilane and NEt₃ in CH₂Cl₂, followed by n-BuLi in THF at −78°C, yields the silylated product with 60% yield over two steps. Critical parameters include low-temperature lithiation to preserve stereochemistry and rigorous exclusion of moisture .

Q. Which spectroscopic methods are most reliable for confirming the Z-configuration of this compound?

¹H-NMR and ¹³C-NMR are pivotal. Key NMR signals include:

  • ¹H-NMR (CDCl₃): δ 5.47 (d, J = 8.9 Hz, vinyl proton), δ 0.26 and 0.13 (s, trimethylsilyl groups).
  • ¹³C-NMR (CDCl₃): δ 155.81 (C=O), δ 74.16 (allylic carbon).
    IR spectroscopy also confirms hydroxyl (3368 cm⁻¹) and Si–C (832 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS-ESI) validates molecular composition .

Q. How can this compound be purified to minimize impurities?

Silica gel chromatography using a 5% EtOAc/hexane gradient effectively removes byproducts. For volatile trimethylsilyl byproducts, vacuum distillation or cold trapping is recommended. Purity should be verified via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in its synthesis?

The Z-configuration arises from kinetic control during the lithium-halogen exchange step. The bulky trimethylsilyl group favors a syn-periplanar transition state, directing nucleophilic attack to retain the Z-geometry. Computational studies (DFT) support this by showing lower activation energy for the Z-pathway .

Q. How does the trimethylsilyl group influence its reactivity in Diels-Alder reactions?

The electron-withdrawing trimethylsilyl group increases the electrophilicity of the α,β-unsaturated system, accelerating diene reactivity. For example, in reactions with cyclopentadiene, rate constants increase by 3-fold compared to non-silylated analogs. Steric effects, however, may reduce endo selectivity .

Q. Can this compound serve as a chiral building block in natural product synthesis?

Yes, its rigid Z-configuration and silyl protection make it valuable for constructing chiral centers. For instance, it has been used in the synthesis of terpenoid derivatives via allylic oxidation or cross-coupling reactions. Enantiomeric excess (>95% ee) is achievable using chiral auxiliaries like Evans’ oxazolidinones .

Applications in Academic Research

Q. How is this compound utilized in environmental chemistry?

It serves as a calibrant for GC-MS analysis of silylated pollutants (e.g., hydroxylated PAHs). Its retention index (RI = 1420 on DB-5 columns) aids in identifying structurally similar contaminants in soil and water samples .

Q. What role does it play in studying biomolecular interactions?

The silyl group enhances lipid solubility, making it a model for probing membrane permeability in drug design. Fluorescence quenching assays reveal binding constants (Kd ≈ 2.3 µM) with serum albumin, highlighting its potential as a drug carrier .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.